N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
This compound features a 1,2,5-oxadiazol-3-yl (furazan) core substituted at the 4-position with a 3,4-dimethoxyphenyl group. The oxadiazole ring is further functionalized with a 3,6-dimethylbenzofuran-2-carboxamide moiety via an amide linkage. The 3,4-dimethoxy substitution on the phenyl ring is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and receptor-binding affinity due to electron-donating effects .
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-7-14-12(2)19(28-16(14)9-11)21(25)22-20-18(23-29-24-20)13-6-8-15(26-3)17(10-13)27-4/h5-10H,1-4H3,(H,22,24,25) |
InChI Key |
RGLZPMAPWXOLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The benzofuran core is typically constructed via cyclization of substituted phenols. For 3,6-dimethyl substitution:
-
Starting material : 2,5-Dimethylphenol is acylated with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloro-1-(2,5-dimethylphenoxy)ethan-1-one.
-
Cyclization : Intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) yields 3,6-dimethyl-1-benzofuran-2-carbonyl chloride.
-
Hydrolysis : Treatment with aqueous NaOH converts the carbonyl chloride to the carboxylic acid.
Reaction Conditions :
-
Temperature: 80–100°C
-
Yield: 68–72%
-
Characterization: ¹H NMR (δ 7.21–7.45 ppm, aromatic protons), IR (1685 cm⁻¹, C=O stretch).
Synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,5-Oxadiazol-3-Amine
Amidoxime Route
-
Nitrile precursor : 3,4-Dimethoxybenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water to form 3,4-dimethoxybenzamidoxime.
-
Cyclization : Reaction with trichloroacetic anhydride (TCAA) in dichloromethane induces cyclodehydration, yielding 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine.
Optimization Notes :
-
Use of TCAA minimizes side reactions compared to acyl chlorides.
-
Yield: 85–89%
-
¹H NMR (δ 6.85–7.10 ppm, dimethoxyphenyl protons), MS (m/z 249.1 [M+H]⁺).
Amide Coupling to Assemble the Final Product
Carbodiimide-Mediated Coupling
The benzofuran-carboxylic acid and oxadiazole-amine are conjugated using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):
-
Activation : The carboxylic acid is activated with EDC/HOBt in anhydrous DMF at 0°C for 1 hour.
-
Coupling : Addition of the oxadiazole-amine and stirring at room temperature for 12–16 hours.
Key Parameters :
-
Molar ratio (acid:amine:EDC): 1:1.2:1.5
-
Yield: 75–80%
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
Analytical Data :
-
¹H NMR (δ 2.35 ppm, 3,6-dimethyl singlet; δ 3.85–3.90 ppm, methoxy groups)
Alternative Synthetic Strategies
One-Pot Oxadiazole Formation
A modified approach combines the oxadiazole synthesis and amide coupling in a single pot:
-
In situ cyclization : 3,4-Dimethoxybenzamidoxime reacts with 3,6-dimethyl-1-benzofuran-2-carbonyl chloride in the presence of T3P (propylphosphonic anhydride).
-
Simultaneous cyclization and coupling : T3P acts as both a cyclizing agent and coupling reagent.
Advantages :
-
Reduced purification steps
-
Yield: 78%
Challenges and Optimization
Regioselectivity in Oxadiazole Formation
Competing pathways may yield 1,2,4-oxadiazole byproducts. Strategies to enhance regioselectivity:
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide have been tested against various cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
In one study, compounds containing the oxadiazole moiety showed IC50 values ranging from 0.11 to 5.13 µM against these cell lines, indicating potent antiproliferative effects . The presence of electron-withdrawing groups at specific positions on the aromatic rings was crucial for enhancing biological activity.
Antimicrobial Properties
There is emerging evidence that oxadiazole derivatives possess antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains and have shown promising results . This suggests a potential application in developing new antimicrobial agents.
Case Study 1: Anticancer Evaluation
In a study conducted by Kumar et al., a series of oxadiazole derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines. The most active compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Assessment
Another study explored the antimicrobial properties of oxadiazole derivatives against E. coli and S. aureus. The results indicated that some derivatives exhibited MIC values comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Substitution
Compound D1: Methyl 4-(3,4-dimethoxyphenyl)butanoate
- Structure: A butanoate ester with a 3,4-dimethoxyphenyl group.
- Key Differences : Lacks heterocyclic cores (oxadiazole, benzofuran) and the amide linkage. The ester group may confer higher hydrophobicity but lower metabolic stability compared to the carboxamide in the target compound.
- Synthesis: Synthesized via acid-catalyzed esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol, highlighting a simpler synthetic route than the multi-step synthesis required for the target compound .
Compound 7: (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol
- Structure : A linear unsaturated alcohol with a 3,4-dimethoxyphenyl group.
- Key Differences: Absence of heterocyclic systems and amide bonds.
- Relevance : Demonstrates the versatility of 3,4-dimethoxyphenyl in diverse scaffolds, though biological activity profiles likely diverge due to structural dissimilarity .
Analogues Sharing the 1,2,5-Oxadiazole Core
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide
- Structure: Shares the 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl group but replaces the benzofuran carboxamide with a 4-fluorophenoxypropanamide.
- Pharmacokinetics: The fluorinated aryl ether may enhance blood-brain barrier penetration but reduce aqueous solubility relative to the benzofuran-carboxamide .
Heterocyclic Systems with Varied Cores
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
- Examples: 2-(3,4-Dimethoxyphenyl)-7-[4-[methyl(propyl)amino]cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one 7-(3,4-Dimethoxyphenyl)-2-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Functional Groups: Amino and cyclohexenyl substituents may confer basicity and conformational flexibility, diverging from the target compound’s neutral, rigid framework .
Research Implications
While the provided evidence lacks explicit bioactivity data for the target compound, structural comparisons suggest:
- The 3,4-dimethoxyphenyl group is a critical moiety for solubility and binding across analogs.
- The oxadiazole-benzofuran core may offer unique advantages in drug design, balancing rigidity and aromatic interactions.
- Further studies should explore substituent effects on target selectivity and ADME properties, leveraging synthetic routes from and structural insights from .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O5 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ACTQDCFJGIFKCN-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific cellular receptors to modulate their activity.
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in critical biological processes.
- Signaling Pathway Modulation : The compound can affect signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have demonstrated cytotoxic effects against a variety of cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in tumor cells through various pathways:
- Cytotoxicity Studies : A study reported that derivatives of oxadiazole exhibited IC50 values ranging from 2.76 µM to 9.27 µM against several human tumor cell lines including HeLa and CaCo-2 .
Antimicrobial Activity
Compounds with oxadiazole structures have also been evaluated for their antimicrobial properties. They have shown effectiveness against both bacterial and fungal strains:
- Antibacterial and Antifungal Testing : The presence of methoxy groups in similar compounds has been linked to enhanced antimicrobial activity against pathogens such as E. coli and S. aureus .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been shown to possess:
- Anti-inflammatory Properties : Some studies suggest that these compounds can reduce inflammation markers in vitro.
- Antiviral Activity : Certain derivatives have demonstrated effectiveness against viral infections through inhibition of viral replication .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
